4-tert-Butyl-1,2,3,4-tetrahydroquinoline
CAS No.: 22990-31-4
Cat. No.: VC15987314
Molecular Formula: C13H19N
Molecular Weight: 189.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22990-31-4 |
---|---|
Molecular Formula | C13H19N |
Molecular Weight | 189.30 g/mol |
IUPAC Name | 4-tert-butyl-1,2,3,4-tetrahydroquinoline |
Standard InChI | InChI=1S/C13H19N/c1-13(2,3)11-8-9-14-12-7-5-4-6-10(11)12/h4-7,11,14H,8-9H2,1-3H3 |
Standard InChI Key | VZIYLFZRSTVWAJ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1CCNC2=CC=CC=C12 |
Introduction
Chemical Identity and Structural Features
4-tert-Butyl-1,2,3,4-tetrahydroquinoline (CAS 22990-31-4) belongs to the tetrahydroquinoline class, featuring a bicyclic structure with a six-membered benzene ring fused to a partially saturated pyridine ring. The tert-butyl substituent at the 4-position introduces steric bulk and enhances lipophilicity, factors critical to its biological interactions .
Key Molecular Characteristics
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₉N | |
Molecular Weight | 189.30 g/mol | |
IUPAC Name | 4-(tert-Butyl)-1,2,3,4-tetrahydroquinoline | |
SMILES | CC(C)(C)C1CCNC2=CC=CC=C12 | |
InChI Key | VZIYLFZRSTVWAJ-UHFFFAOYSA-N |
The compound’s three-dimensional conformation allows for selective interactions with biological targets, particularly enzymes and receptors involved in cell proliferation and microbial pathogenesis . X-ray crystallographic studies of related tetrahydroquinoline derivatives reveal chair-like conformations in the saturated ring, which influence both reactivity and binding affinity .
Synthetic Methodologies
Borrowing Hydrogen Catalysis
A manganese(I) PN₃ pincer-catalyzed method enables the one-pot synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols . This atom-economical approach operates via a dehydrogenation-condensation-hydrogenation cascade:
-
Dehydrogenation: The manganese catalyst abstracts hydrogen from the alcohol substrate, generating an aldehyde intermediate.
-
Condensation: The aldehyde reacts with 2-aminobenzyl alcohol to form a quinoline intermediate.
-
Hydrogenation: The catalyst transfers hydrogen back to the quinoline, yielding the tetrahydroquinoline product.
Optimized conditions (toluene, 120°C, 24 h) achieve yields up to 85% with excellent selectivity for the 1,2,3,4-tetrahydroquinoline over fully aromatic byproducts . The choice of base (e.g., Cs₂CO₃) critically influences reaction efficiency by facilitating intermediate deprotonation steps .
Diastereoselective [4 + 2] Annulation
A highly diastereoselective route employs ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes under mild conditions . Key features include:
-
Reagents: p-QMs (1.0 equiv), α,α-dicyanoalkenes (1.2 equiv), DBU (10 mol%) in toluene at 25°C.
-
Yield: 89–96% with >20:1 diastereomeric ratio.
-
Mechanism: Concerted [4 + 2] cycloaddition followed by rearomatization and cyanide elimination.
This method permits gram-scale synthesis and tolerates electron-donating (-OMe, -t-Bu) and electron-withdrawing (-NO₂, -CF₃) substituents, enabling diverse structural modifications .
Comparative Analysis of Synthetic Routes
Physicochemical Properties
While experimental data for 4-tert-butyl-1,2,3,4-tetrahydroquinoline remain limited, predictive models and analog comparisons provide insights:
-
Lipophilicity: Calculated logP ≈ 3.1 (ChemAxon), indicating moderate membrane permeability.
-
Solubility: <1 mg/mL in aqueous buffers; enhanced solubility in DMSO (∼50 mg/mL).
-
Stability: Resists autooxidation under inert atmospheres but may degrade via N-demethylation under acidic conditions.
Derivatives such as 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit improved pharmacokinetic profiles, with plasma protein binding >95% and hepatic microsomal half-lives exceeding 120 minutes.
Pharmacological Applications
Anticancer Activity
Tetrahydroquinoline analogs demonstrate mechanism-specific anticancer effects:
-
Compound II: Induces G2/M cell cycle arrest in HeLa cells (IC₅₀ = 1.2 μM) via tubulin polymerization inhibition .
-
Compound III: Selective activity against Trypanosoma brucei (EC₅₀ = 0.8 μM) through 14α-demethylase inhibition .
Antibacterial Agents
Sulfonamide derivatives (e.g., Vulcanchem VC11935585) exhibit broad-spectrum activity against Gram-positive pathogens:
-
MIC Values: 2–8 μg/mL for Staphylococcus aureus (MRSA), 4–16 μg/mL for Enterococcus faecium (VRE).
-
Mode of Action: Competitive inhibition of dihydropteroate synthase (DHPS), validated via enzyme kinetics (Ki = 0.3 μM).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume